molecular formula C26H25ClN4O B362465 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol CAS No. 371212-93-0

5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol

Cat. No.: B362465
CAS No.: 371212-93-0
M. Wt: 445g/mol
InChI Key: DNDQEZSOXMZIBM-UHFFFAOYSA-N
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Description

5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol is a complex organic compound featuring a quinolin-8-ol scaffold substituted with a chloro group and a complex side chain incorporating a piperazine ring and a p-tolyl group. The piperazine moiety is a prominent feature in modern medicinal chemistry, frequently employed in drug discovery for its versatile roles in optimizing the physicochemical properties of a molecule and serving as a key scaffold for positioning pharmacophoric groups during interaction with biological targets . Piperazine-containing compounds are prevalent in therapeutics and are found in multiple FDA-approved drugs . The specific research applications of this compound are an active area of investigation, and its structural characteristics make it a candidate for exploration in various biochemical and pharmacological studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or for any diagnostic, therapeutic, or consumer applications. Researchers handling this compound should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

5-chloro-7-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O/c1-18-7-9-19(10-8-18)25(21-17-22(27)20-5-4-12-29-24(20)26(21)32)31-15-13-30(14-16-31)23-6-2-3-11-28-23/h2-12,17,25,32H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDQEZSOXMZIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Betti Reaction

The Betti reaction, a three-component coupling of 8-hydroxyquinolines, aldehydes, and amines, is the most direct route to synthesize the target compound. As demonstrated in the synthesis of analogous 8-hydroxyquinoline derivatives, the protocol involves:

  • Reactants :

    • 5-Chloro-8-hydroxyquinoline (1.0 eq.) as the phenolic component.

    • p-Tolualdehyde (1.5 eq.) as the aldehyde.

    • 4-(Pyridin-2-yl)piperazine (1.0 eq.) as the amine.

  • Conditions :

    • Solvent: Ethanol or dichloroethane.

    • Catalyst: Triethylamine (1.0 eq.) or acetic acid.

    • Temperature: Room temperature to reflux (25–80°C).

    • Duration: 48–72 hours.

  • Mechanism :

    • The aldehyde undergoes condensation with the amine to form an iminium ion intermediate.

    • Nucleophilic attack by the 8-hydroxyquinoline’s C7 position on the iminium ion yields the benzylic methylene bridge.

  • Workup :

    • Precipitation in water or brine.

    • Purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/cyclohexane).

Key Data :

ParameterValueSource
Yield18–75% (similar derivatives)
RegioselectivityC7 substitution on quinoline

Stepwise Alkylation-Reductive Amination

For substrates sensitive to MCR conditions, a two-step approach is viable:

Step 1: Quinoline Alkylation with p-Tolyl Group

  • Reactants : 5-Chloro-8-hydroxyquinoline + p-tolualdehyde.

  • Conditions :

    • Solvent: 1,2-Dichloroethane.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB, 3.0 eq.).

    • Acid Catalyst: Acetic acid (0.1 eq.).

    • Temperature: 25°C, 3 hours.

Step 2: Piperazine Coupling

  • Reactants : Alkylated intermediate + 4-(pyridin-2-yl)piperazine.

  • Conditions :

    • Solvent: Acetonitrile.

    • Base: Potassium carbonate (1.5 eq.).

    • Temperature: 80°C, 1 hour.

Advantages :

  • Higher control over intermediate purity.

  • Compatibility with sterically hindered amines.

Optimization of Reaction Conditions

Solvent Effects

  • Polar Protic Solvents (e.g., Ethanol) : Favor iminium ion formation but may reduce yields due to side reactions.

  • Aprotic Solvents (e.g., Dichloroethane) : Improve solubility of aromatic aldehydes and amines, enhancing reaction rates.

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproducts, preventing quinoline decomposition.

  • Acetic Acid : Facilitates iminium ion stabilization in reductive amination.

Temperature and Time

  • Room Temperature : Suitable for electron-rich amines (e.g., piperazines).

  • Reflux : Accelerates reactions with sterically hindered aldehydes (e.g., p-tolualdehyde).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) :

    • δ 8.90–9.02 ppm (quinoline H2/H4).

    • δ 7.21–7.44 ppm (p-tolyl aromatic protons).

    • δ 3.30 ppm (piperazine N-CH2).

  • HRMS (ESI+) : m/z 445.15 [M+H]+.

Purity Assessment

  • HPLC : >95% purity achieved via silica gel chromatography (CHCl3/MeOH 50:1).

Challenges and Mitigation Strategies

Regioselectivity

  • Issue : Competing substitution at quinoline C3/C5.

  • Solution : Electron-withdrawing Cl group at C5 directs electrophilic attack to C7.

Byproduct Formation

  • Issue : Over-alkylation or dimerization.

  • Solution : Controlled stoichiometry (1:1 aldehyde:amine) and excess reducing agents.

Industrial-Scale Considerations

  • Cost-Efficiency : Betti reaction minimizes steps but requires expensive amines.

  • Green Chemistry : Ethanol/water solvent systems reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the replication of microorganisms or the proliferation of cancer cells. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Implications

Position 5 Substituents: Chloro (Target): Improves metabolic stability compared to nitro (5m, 5n) or unsubstituted analogs. Bromo analogs (e.g., MLS-d3) show similar electronic effects but higher molecular weight .

Position 7 Modifications: Piperazine Linker: The 4-(pyridin-2-yl)piperazine in the target compound may enhance binding to metal ions or enzymes compared to 4-phenyl () or 4-methylpiperazine (5c) . Bis-aryl vs. Mono-aryl: The (p-tolyl)methyl group in the target introduces greater steric hindrance and lipophilicity than simpler methyl or single-aryl analogs (e.g., 5c or MLS-d4) .

Table 2: Antifungal Activity of Selected Analogs (Data from )
Compound Substituents (Position 5, 7) Inhibition (%) Against B. cinerea Inhibition (%) Against S. sclerotiorum
5o 5-NO₂, 7-(4-(pyridin-2-yl)piperazinyl)methyl 73 68
5m 5-NO₂, 7-(4-(2,4-Cl₂-phenyl)piperazinyl)methyl 82 75
Target* 5-Cl, 7-((4-(pyridin-2-yl)piperazinyl)(p-tolyl)methyl) Data not available Data not available

*Biological data for the target compound is lacking in provided evidence.

Biological Activity

5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Its unique structure, characterized by a quinoline core with various functional groups, suggests significant potential in biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C26H25ClN4O. The compound features a chloro group, a piperazine ring, and a pyridine moiety, which contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions including the formation of the quinoline core and subsequent substitutions to introduce the piperazine and chloro groups.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves binding to bacterial DNA and inhibiting replication processes, which is critical in combating bacterial infections.

Antiviral Properties

The compound has also shown promise as an antiviral agent. It has been evaluated for its ability to inhibit viral replication in cell-based assays. The interaction with viral proteins disrupts their function, thereby preventing the proliferation of viruses such as influenza and coronaviruses. Specific studies have highlighted its effectiveness in reducing viral load in infected cells.

Anticancer Activity

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. The compound demonstrated significant antiproliferative activity, with IC50 values indicating potent inhibition of cell growth. Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values < 10 µg/mL
Study 2AntiviralInhibited replication of influenza virus by 75% at 50 µM
Study 3AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 5 µM

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • DNA Binding : The quinoline structure allows for intercalation into DNA strands, disrupting replication.
  • Protein Interaction : Binding to viral proteins inhibits their function, preventing viral assembly and release.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancerous cells.

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